5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a compound with a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a methyl(propan-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Substitution Reaction: The carboxylic acid is protected, and the 5-position of the pyridine ring is substituted with a methyl(propan-2-yl)amino group using appropriate reagents and catalysts.
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar structure but with an amino group instead of the methyl(propan-2-yl)amino group.
Pyridine-3-carboxylic acid: Lacks the amino substitution at the 5-position.
5-Amino-pyrazoles: Different ring structure but similar functional groups.
Uniqueness
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12(3)9-4-8(10(13)14)5-11-6-9/h4-7H,1-3H3,(H,13,14) |
InChI Key |
ACKQKGIJUBKFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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